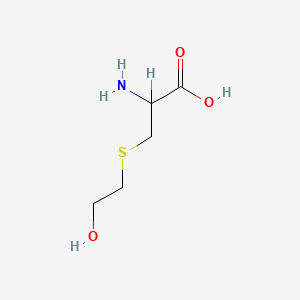
2-氨基-3-(2-羟基-乙硫基)-丙酸
描述
2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid is a natural product found in Petiveria alliacea with data available.
科学研究应用
药物代谢中的生物催化
该化合物在药物代谢的生物催化领域有应用。一项研究证明了使用基于微生物的生物催化系统来产生相关化合物 LY451395(AMPA 受体的增强剂)的哺乳动物代谢物。该过程涉及使用密苏里放线菌来产生几种代谢物 (Zmijewski et al., 2006)。
化学酶促合成
研究表明 2-氨基-3-(2-羟基-乙硫基)-丙酸在化学酶促合成中很有用。一项研究重点关注使用酿酒酵母对相关化合物进行不对称还原和动力学拆分,从而产生 3-氨基-3-苯基丙酸的对映异构体 (Varga et al., 2013)。
抗病毒活性
该化合物已被研究其潜在的抗病毒活性。对 6-[2-(膦酰氧基)烷氧基]嘧啶(与 2-氨基-3-(2-羟基-乙硫基)-丙酸相关)的研究证明了对各种病毒(包括疱疹病毒和逆转录病毒)的抗病毒活性 (Holý et al., 2002)。
固相肽合成
一种新型的安全捕获接头 3-(4-羟甲基苯硫基)丙酸 (HMPPA),与所讨论的化合物密切相关,被开发用于固相肽合成。该接头为肽合成提供了一种更具成本效益的替代方案 (Erlandsson & Undén, 2006)。
润滑油的抗菌添加剂
1-(3-甲基苯氧基)-3-(乙硫基)丙烷的氨甲氧基衍生物(结构上类似于 2-氨基-3-(2-羟基-乙硫基)-丙酸)被探索作为润滑油的抗菌添加剂。发现这些衍生物可以有效抑制细菌和真菌的活性 (Mammadbayli et al., 2018)。
属性
产品名称 |
2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid |
|---|---|
分子式 |
C5H11NO3S |
分子量 |
165.21 g/mol |
IUPAC 名称 |
2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9) |
InChI 键 |
MWFRVMDVLYIXJF-UHFFFAOYSA-N |
SMILES |
C(CSCC(C(=O)O)N)O |
规范 SMILES |
C(CSCC(C(=O)O)N)O |
序列 |
X |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


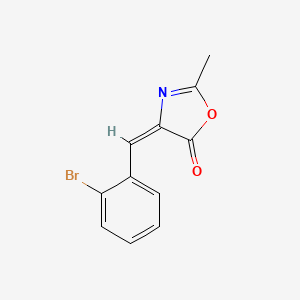
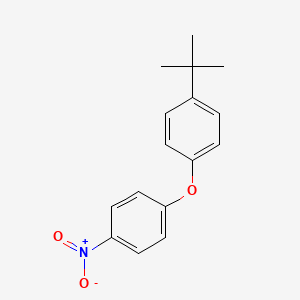
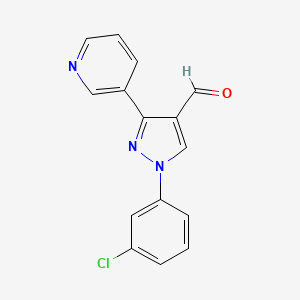
![4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1637440.png)
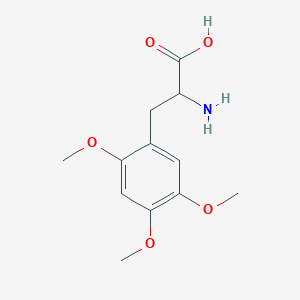

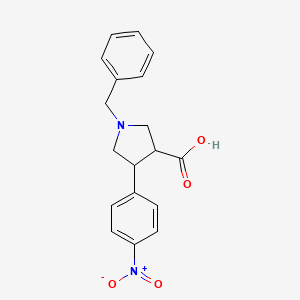
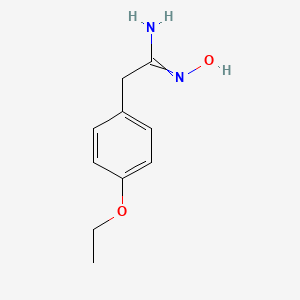
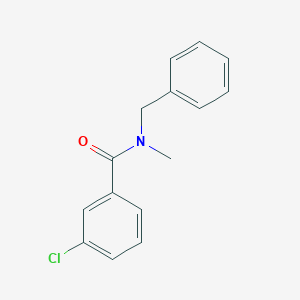
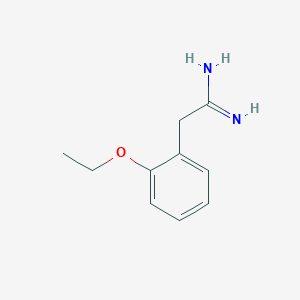
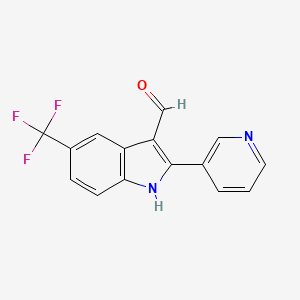
![Ethyl 5-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-oxazole-4-carboxylate](/img/structure/B1637476.png)
![N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)methanamine](/img/structure/B1637478.png)
![3,4,4,5,7-Pentachloro-6,6-dimethyl-2-(trichloromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B1637494.png)